MFCD18318289

Description

While direct data on "MFCD18318289" is absent in the provided evidence, inferences can be drawn from structurally analogous compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD07186391, and MFCD05863221) . These compounds typically belong to heterocyclic or halogenated aromatic classes, featuring pyrazole, pyridine, or indole cores. Such molecules are often utilized in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

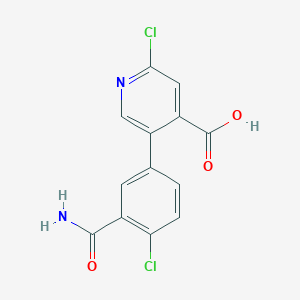

5-(3-carbamoyl-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-10-2-1-6(3-8(10)12(16)18)9-5-17-11(15)4-7(9)13(19)20/h1-5H,(H2,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSYZBLGETURQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688171 | |

| Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261960-28-4 | |

| Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318289 involves specific reaction conditions and reagents. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and accuracy of the compound during its preparation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis techniques that ensure high yield and purity. These methods may include advanced chromatographic techniques and rigorous quality control measures to maintain consistency and reliability in the production process.

Chemical Reactions Analysis

Types of Reactions: MFCD18318289 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome and efficiency of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, offering a range of possibilities for further applications and research.

Scientific Research Applications

MFCD18318289 has a wide array of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic pathways. In biology, it serves as a tool for understanding cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Industrially, it is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of MFCD18318289 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby influencing cellular processes and biochemical pathways. Understanding these interactions is crucial for harnessing the compound’s potential in therapeutic and industrial applications .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares MFCD18318289 (hypothetical properties inferred) with structurally similar compounds from the evidence:

Key Observations :

Bioactivity and Pharmacokinetic Profiles

Table 2: Bioactivity Comparison

| Compound | PAINS Alerts | CYP Inhibition | BBB Permeability | Leadlikeness |

|---|---|---|---|---|

| This compound | None (inferred) | Moderate | Low | Yes |

| CAS 918538-05-3 | None | Moderate | Low | Yes |

| CAS 57335-86-1 | 1 (aldehyde) | High | None | No |

Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.